2-(3-Methoxy-benzyl)-piperidine
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including those related to 2-(3-Methoxy-benzyl)-piperidine, involves efficient methods that are catalyzed by metal triflates. Notably, nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines have been developed to prepare these compounds with high cis-selectivity or transselectivity depending on the substituents involved (Osamu Okitsu, Ritsu Suzuki, & Shu Kobayashi, 2001).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including 2-(3-Methoxy-benzyl)-piperidine, often features a chair conformation for the piperidine ring. Studies involving X-ray crystallography have detailed orientations of substituent groups and their interactions within the crystal lattice, providing insights into the stability and reactivity of these molecules (J. Jayabharathi, A. Thangamani, et al., 2008).
Chemical Reactions and Properties
The reactivity of 2-(3-Methoxy-benzyl)-piperidine derivatives towards nucleophilic substitution is significantly influenced by the presence of metal triflates. These reactions are characterized by their stereochemical outcomes, which can be selectively controlled through the choice of catalytic conditions and substituents on the piperidine ring (G. Consiglio, R. Noto, & D. Spinelli, 1979).
Physical Properties Analysis
The physical properties of 2-(3-Methoxy-benzyl)-piperidine derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. These properties are determined by the compound's molecular structure, particularly the conformation of the piperidine ring and the orientation of substituent groups, as elucidated through crystallographic studies (K. Ravichandran, S. Ponnuswamy, et al., 2010).
Chemical Properties Analysis
The chemical properties of 2-(3-Methoxy-benzyl)-piperidine, such as acidity, basicity, and reactivity towards various reagents, are influenced by the compound's structure. The presence of the methoxy and benzyl groups affects its nucleophilic and electrophilic substitution reactions, offering a versatile platform for further chemical modifications (Zhuang Wei, Zhao Haiyong, et al., 2010).
Scientific Research Applications
- (2-Hydroxy-3-Methoxybenzylidene)thiazolo [3,2-a]pyrimidines
- Scientific Field : Organic Chemistry and Oncology .
- Application Summary : These compounds are synthesized and characterized for their potential as antitumor agents .
- Methods of Application : The compounds are synthesized and characterized by 1H/13C NMR and IR-spectroscopy and mass-spectrometry, as well as single crystal X-ray diffraction (SCXRD) .
- Results or Outcomes : It was found that 2-hydroxy−3-methoxybenzylidenethiazolo [3,2-a]pyrimidines with 3-nitrophenyl substituent at C5 carbon atom demonstrated a high efficiency against M-HeLa (cervical adenocarcinoma) and low cytotoxicity against normal liver cells .
Safety And Hazards
properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-7-4-5-11(10-13)9-12-6-2-3-8-14-12/h4-5,7,10,12,14H,2-3,6,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHYHKDNUNRTRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404015 | |
Record name | 2-(3-Methoxy-benzyl)-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxy-benzyl)-piperidine | |
CAS RN |
108958-36-7 | |
Record name | 2-(3-Methoxy-benzyl)-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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